

Diaplasinin comparative efficacy

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Diaplasinin

CAS No.: 481631-45-2

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PAI-1 Inhibitors at a Glance

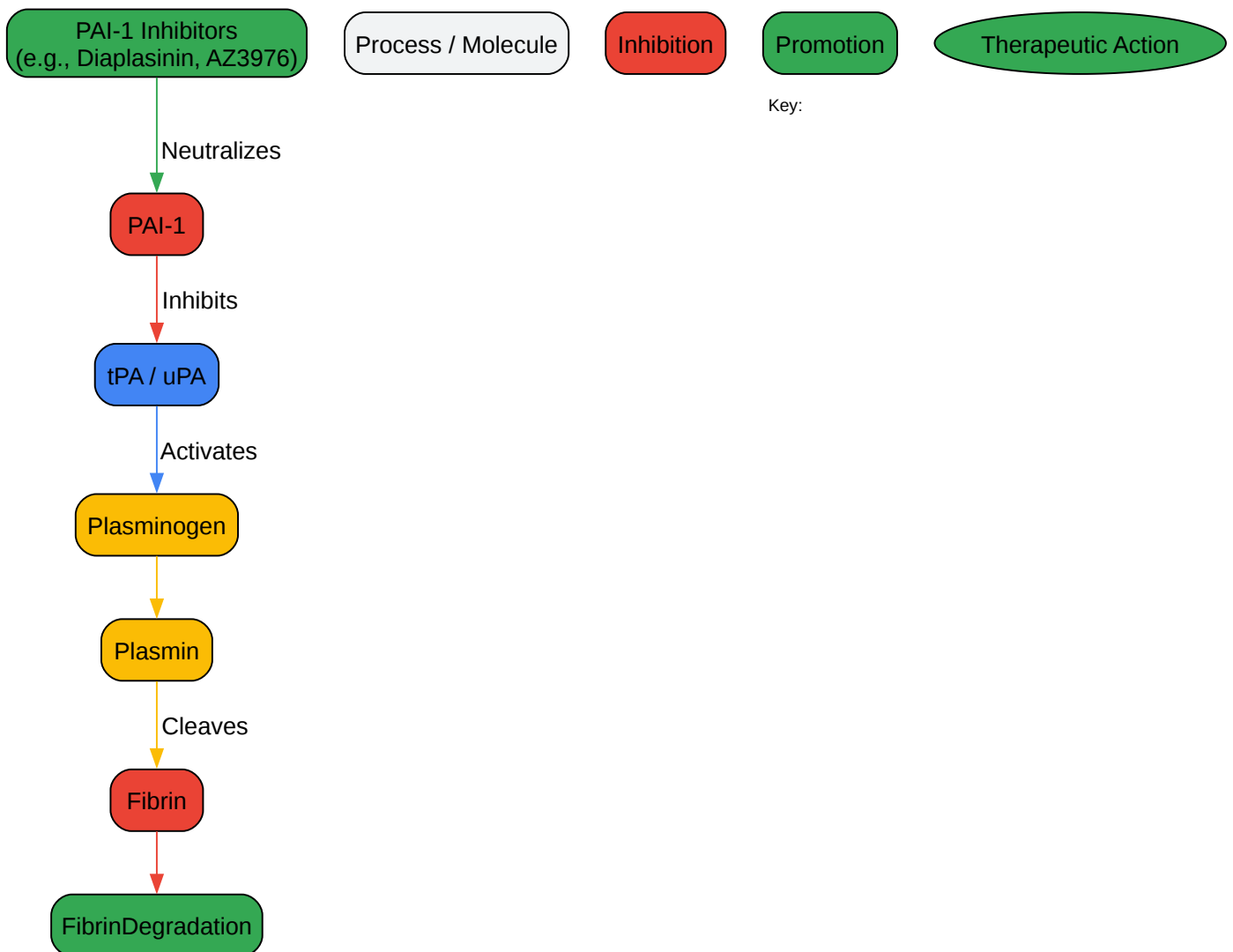
The table below summarizes key information for **Diaplasinin** and several other PAI-1 inhibitors identified in the search results.

Compound Name	Primary Target & Action	Reported IC ₅₀ / Activity	Key Characteristics & Notes	Development Status
Diaplasinin (PAI-749)	PAI-1 inhibitor [1] [2]	IC ₅₀ = 295 nM [1]	Small molecule; antithrombotic efficacy noted [1].	Discontinued (Phase 1) [2]
PAI-039 (Tiplaxtinin)	PAI-1 inhibitor [1]	Information not available in results	Cited as a PAI-1 inhibitor for reference [1].	Information not available
AZ3976	PAI-1 inhibitor [3]	IC ₅₀ = 26 μM (chromogenic assay) [3]	Binds to latent PAI-1, accelerates latency transition; structure of complex solved [3].	Experimental/research tool [3]

Compound Name	Primary Target & Action	Reported IC ₅₀ / Activity	Key Characteristics & Notes	Development Status
TM5275 sodium salt	PAI-1 inhibitor [1]	IC ₅₀ = 6.95 μM [1]	Orally available; showed antithrombotic benefits without bleeding in primates [1].	Experimental/research tool
Loureirin B	PAI-1 inhibitor [1]	IC ₅₀ = 26.10 μM [1]	Natural product (flavonoid); also shows anti-diabetic effects [1].	Experimental/research tool
TM5441	PAI-1 inhibitor [1]	IC ₅₀ = 13.9 - 51.1 μM (cancer cells) [1]	Orally bioavailable; activity against several human cancer cell lines [1].	Experimental/research tool

The PAI-1 Inhibition Pathway

To understand how these inhibitors work, it is helpful to see the role of PAI-1 in the fibrinolytic system. The following diagram illustrates the pathway and the points where different inhibitors intervene.



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Key Experimental Context

For rigorous evaluation, understanding the experimental methods behind the data is crucial. Here are details for two common assays referenced in the search results.

- **Assay Type:** Chromogenic Enzymatic Assay [3]
- **Purpose:** To measure the direct inhibitory activity of a compound on the PAI-1 protein in a purified system.
- **Typical Workflow:**
 - **Setup:** A known amount of active PAI-1 is incubated with the inhibitor compound.
 - **Reaction:** A target protease (like tPA) and a synthetic chromogenic substrate are added. The substrate is cleaved by the protease, producing a colored product.
 - **Measurement:** If PAI-1 is active, it inhibits the protease, reducing color formation. An effective PAI-1 inhibitor will preserve protease activity, leading to a higher rate of color change, measured spectrophotometrically.
 - **Data Analysis:** The IC_{50} (concentration causing 50% inhibition of PAI-1 activity) is calculated from the dose-response curve [3].
- **Assay Type:** Plasma Clot Lysis Assay [3]
- **Purpose:** To evaluate the functional, profibrinolytic effect of an inhibitor in a more physiologically relevant environment (plasma).
- **Typical Workflow:**
 - **Clot Formation:** A fibrin clot is formed in a plasma sample via the addition of calcium and thrombin.
 - **Treatment:** The clot is treated with the PAI-1 inhibitor and a plasminogen activator (like tPA).
 - **Monitoring:** The lysis of the clot is monitored over time, often by measuring a change in turbidity or viscosity.
 - **Data Analysis:** The time to 50% clot lysis is measured, or an IC_{50} is determined based on the compound's concentration that accelerates lysis by 50% [3].

Interpretation and Strategic R&D Considerations

- **Direct comparisons are lacking:** The data comes from individual, separate studies. Differences in assay conditions, protein sources, and reagent batches mean that the listed IC_{50} values are not directly comparable for definitive efficacy rankings.

- **AZ3976 offers a key mechanistic insight:** While **Diaplasinin**'s precise mechanism is not detailed, research on AZ3976 reveals a unique approach. It does not inhibit active PAI-1 directly but binds to a "prelatent" form, accelerating its transition to the inactive latent state [3]. This highlights that PAI-1 inhibitors can have divergent mechanisms of action.
- **Clinical development status is critical:** The fact that **Diaplasinin** was discontinued after Phase I trials [2] is a vital piece of comparative information. It suggests that it may have faced challenges not evident from early biochemical data, such as pharmacokinetics, toxicity, or lack of efficacy in human models.

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References

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To cite this document: Smolecule. [Diaplasinin comparative efficacy]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b538532#diaplasinin-comparative-efficacy>]

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